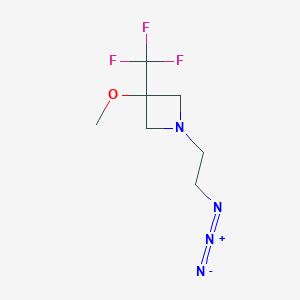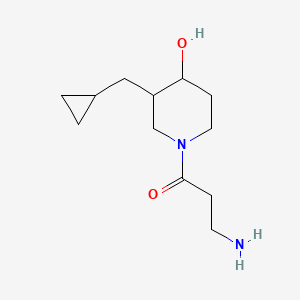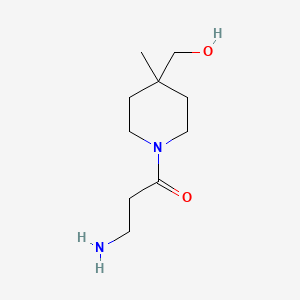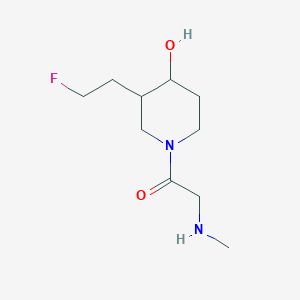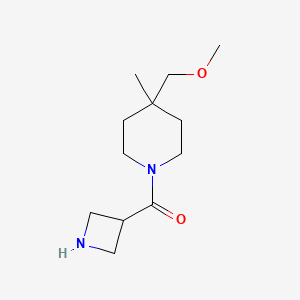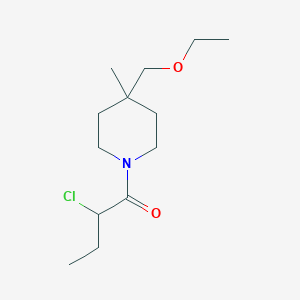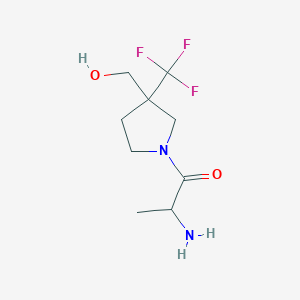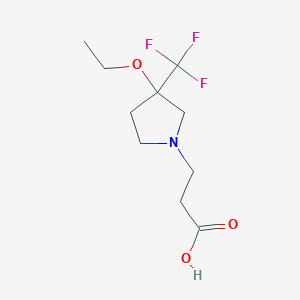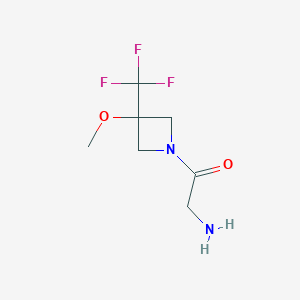![molecular formula C10H17N3O B1477367 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2092729-06-9](/img/structure/B1477367.png)
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
Pyrazines are a class of organic compounds with the molecular formula C4H4N2 . They are heterocyclic aromatic compounds, consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines and their derivatives can be found in a variety of biological systems and food products .
Synthesis Analysis
Pyrazines can be synthesized through various methods. One common method involves the reaction of ammonia with 1,2-dicarbonyl compounds . Another method involves the oxidation of piperazine .
Molecular Structure Analysis
The structure of pyrazines comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The presence of nitrogen atoms imparts certain chemical properties to pyrazines, making them an interesting topic for various scientific and industrial applications .
Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions. For instance, they can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
Physical and Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .
Applications De Recherche Scientifique
Pharmaceutiques
Les dérivés de pyrrolopyrazine ont été utilisés dans diverses applications pharmaceutiques en raison de leur large éventail d'activités biologiques . Ils ont montré un potentiel dans le développement de nouveaux médicaments .
Activité antimicrobienne
Les composés avec l'échafaudage de pyrrolopyrazine ont présenté des activités antimicrobiennes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .
Activité anti-inflammatoire
Les dérivés de pyrrolopyrazine ont également montré des activités anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des maladies inflammatoires .
Activité antivirale
Ces composés ont démontré des activités antivirales , indiquant une utilisation potentielle dans le développement de médicaments antiviraux .
Activité antifongique
Les dérivés de pyrrolopyrazine ont présenté des activités antifongiques , suggérant une utilisation potentielle dans le traitement des infections fongiques .
Activité antioxydante
Ces composés ont montré des activités antioxydantes , ce qui pourrait les rendre utiles dans le traitement des maladies causées par le stress oxydatif .
Activité antitumorale
Les dérivés de pyrrolopyrazine ont démontré des activités antitumorales , indiquant une utilisation potentielle dans le traitement du cancer .
Activité inhibitrice de la kinase
Certains dérivés de pyrrolopyrazine ont montré une activité sur l'inhibition de la kinase , ce qui pourrait les rendre utiles dans le traitement des maladies liées à l'activité de la kinase .
Safety and Hazards
As with any chemical compound, it is crucial to consider the safety and hazards of pyrazine. While specific safety data for “2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is not available, safety data for similar compounds suggest that they should be handled with care and appropriate protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, indicating that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activities of pyrrolopyrazine derivatives can be influenced by various factors, which may include environmental conditions .
Analyse Biochimique
Biochemical Properties
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of specific enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. This interaction can influence metabolic flux and the levels of various metabolites. The compound may also affect the activity of other enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can determine its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-(ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-14-7-9-4-10-5-11-8(2)6-13(10)12-9/h4,8,11H,3,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEUFRJFKUVOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(NCC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



